NIP 142

Beschreibung

Chemical Classification as a Benzopyran Derivative

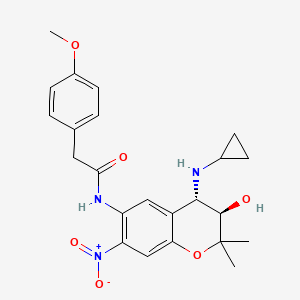

NIP-142 belongs to the benzopyran family, characterized by a fused benzene ring and a heterocyclic pyran oxygen-containing ring. Its molecular structure includes a 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core with key substituents:

- A nitro group at position 7

- A 4-methoxyphenylacetamide group at position 6

- A cyclopropylamino group at position 4

The compound’s systematic name is rel-(3R,4S)-4-(cyclopropylamino)-3,4-dihydro-2,2-dimethyl-6-[(4-methoxyphenyl)acetylamino]-7-nitro-2H-1-benzopyran-3-ol, with a molecular formula of $$ \text{C}{23}\text{H}{27}\text{N}{3}\text{O}{6} $$ .

Structural Comparison with Related Benzopyrans

This structural complexity enables NIP-142 to interact with atrial-specific ion channels while avoiding off-target ventricular effects.

Historical Development in Ion Channel Modulator Research

NIP-142 emerged from efforts to develop atrial-selective antiarrhythmics. Key milestones include:

Table 2: Historical Timeline of NIP-142 Research

Early studies highlighted its ability to prolong atrial effective refractory periods (ERP) by 10–12% without affecting ventricular ERP . This contrasted with class III antiarrhythmics like dofetilide, which exhibit reverse frequency dependence and ventricular proarrhythmia risks.

Significance in Cardiac Electrophysiology Studies

NIP-142’s value lies in its dual inhibition of:

- Kv1.5 (Ultra-Rapid Delayed Rectifier K$$^+$$ Current) : Expressed predominantly in atrial tissue.

- Kir3.1/4 (Acetylcholine-Activated Inwardly Rectifying K$$^+$$ Current) : Activated during parasympathetic stimulation.

Table 3: Electrophysiological Effects in Preclinical Models

These actions suppress re-entrant and focal atrial arrhythmias. In canine models, NIP-142 terminated atrial fibrillation in 83% of cases and prevented reinduction in 100% . Its atrial specificity stems from the absence of Kv1.5 and Kir3.1 in ventricular myocardium, reducing torsades de pointes risk.

Comparative Analysis with Other Antiarrhythmics

| Agent | Target | Atrial Selectivity | Ventricular Effects |

|---|---|---|---|

| NIP-142 | Kv1.5, Kir3.1/4 | High | None |

| Dofetilide | hERG (IKr) | Low | Prolongs QT interval |

| Vernakalant | Kv1.5, Na$$^+$$ | Moderate | Transient hypotension |

NIP-142’s unique profile positions it as a template for designing atrial-specific therapies, addressing a critical gap in arrhythmia management.

Eigenschaften

IUPAC Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADWMAQVCHLHJ-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NIP-142 is synthesized through a multi-step process involving the formation of a benzopyran core structure. The synthesis typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including cyclization, nitration, and amination to form the final benzopyran derivative .

Industrial Production Methods

The industrial production of NIP-142 involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NIP-142 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: NIP-142 kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können NIP-142 in seine entsprechenden Hydrochinon-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Halogenide werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzopyran-Derivate, Chinone und Hydrochinone, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Efficacy in Atrial Fibrillation

NIP-142 has shown significant efficacy in various preclinical and clinical studies:

- Canine Models : In studies using canine models, NIP-142 successfully terminated microreentry-type AF induced by vagal nerve stimulation and macroreentry-type atrial flutter induced by intercaval crush. The drug prolonged the atrial ERP without affecting ventricular conduction .

- Isolated Myocardium Studies : Research on isolated guinea pig myocardium demonstrated that NIP-142 concentration-dependently prolonged the refractory period and action potential duration specifically in the atrium, confirming its atrial specificity .

Comparison with Other Antiarrhythmic Agents

The following table summarizes the comparative effects of NIP-142 with other antiarrhythmic agents:

| Agent | Mechanism | Atrial Specificity | Proarrhythmic Risk | Efficacy in AF |

|---|---|---|---|---|

| NIP-142 | Blocks I_Kur and I_KACh | High | Low | High |

| E-4031 | Blocks I_Kr (rapidly activating K+ current) | Moderate | Moderate | Moderate |

| Sotalol | Blocks I_Kr | Low | High | Moderate |

Case Study 1: Termination of Atrial Fibrillation

In a controlled study involving anesthetized dogs, administration of NIP-142 led to the termination of focal activity-type AF induced by aconitine. The compound not only reversed atrial ERP shortening but also restored rate adaptation during rapid atrial pacing .

Case Study 2: Electrophysiological Effects

A study examining the electrophysiological effects of NIP-142 on mouse atrial repolarization revealed that it effectively blocked currents through potassium channel alpha subunits Kv1.5, Kv4.2, and Kv4.3, contributing to its antiarrhythmic activity . The findings indicated that NIP-142 increased contractile force while prolonging action potential duration, suggesting potential benefits beyond mere arrhythmia management.

Wirkmechanismus

NIP-142 exerts its effects by blocking specific ion channels in the heart. It preferentially blocks the ultrarapid delayed rectifier potassium current and the acetylcholine-activated potassium current. This blockade prolongs the action potential duration and the effective refractory period in the atrium, which helps to terminate atrial arrhythmias. The molecular targets of NIP-142 include potassium channel alpha subunits such as Kv1.5, Kv4.2, and Kv4.3 .

Vergleich Mit ähnlichen Verbindungen

Key Trial Design Features :

- Phase Ia (Dose Escalation) :

- Primary Objectives : Assess safety, tolerance, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD).

- Secondary Objectives : Characterize PK profiles and preliminarily evaluate efficacy metrics (ORR, DOR, DCR, PFS, OS) for EGFR ex20ins patients.

- Phase Ib (Dose Expansion) :

- Primary Objective : Determine the recommended phase II dose (RP2D) and confirm ORR in EGFR ex20ins patients.

Early data suggest NIP 142 has manageable toxicity, though specific DLTs and MTD remain under investigation.

Comparison with Similar Compounds

Comparison with EGFR-Targeted Therapies

EGFR ex20ins mutations are notoriously resistant to first- and second-generation TKIs (e.g., gefitinib, erlotinib). Third-generation TKIs (e.g., osimertinib) and bispecific antibodies (e.g., amivantamab) have shown moderate efficacy in this subgroup:

However, this compound’s oral formulation may offer convenience advantages .

Comparison with Chemotherapy Regimens

highlights NIP (chemotherapy: vinorelbine + ifosfamide + cisplatin) and EP (etoposide + cisplatin) regimens in small cell lung cancer (SCLC), which differ mechanistically from this compound’s targeted approach. However, cross-context toxicity and efficacy trends are informative:

This compound’s safety profile appears comparable to chemotherapy in terms of hematologic toxicity (e.g., neutropenia), but its targeted mechanism may reduce non-hematologic effects like alopecia .

Research Findings and Limitations

Key Findings

- Safety: this compound’s phase Ia data suggest tolerability, with neutropenia and alopecia as notable but manageable adverse events .

- Efficacy Potential: While ORR and PFS data remain preliminary, its focus on EGFR ex20ins addresses an unmet need in NSCLC.

Biologische Aktivität

NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.

NIP-142 exhibits its biological activity through the following mechanisms:

- Ion Channel Blockade : NIP-142 preferentially inhibits the ultrarapid delayed rectifier potassium current () and the acetylcholine-activated potassium current (), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .

- Termination of Atrial Fibrillation : In canine models, NIP-142 has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .

Electrophysiological Studies

A series of studies have been conducted to elucidate the effects of NIP-142 on cardiac electrophysiology:

- Canine Model Studies : NIP-142 was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .

- KCNQ1/KCNE1 Channel Interaction : NIP-142 has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration () of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .

- Kir3 Channel Inhibition : As a moderately selective inhibitor of , NIP-142 effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .

Case Studies

Several case studies have highlighted the clinical relevance of NIP-142:

- Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of NIP-142 resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .

- Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, NIP-142 exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Ion Channel Blockade | Blocks and selectively in atrial tissue |

| Atrial Fibrillation Termination | Effective against microreentry and focal activity-induced AF |

| ERP Prolongation | Significantly prolongs atrial ERP without affecting conduction times |

| KCNQ1/KCNE1 Interaction | Concentration-dependent blockade with |

| Kir3 Channel Inhibition | Moderately selective small-molecule blocker with low micromolar inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.